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Compound of Interest |

2-(4-
Compound Name: Chlorophenoxy)ethanimidamide
hydrochloride
CAS No.: 59104-19-7
Cat. No.: B1316804

Executive Technical Summary

2-(4-Chlorophenoxy)ethanimidamide hydrochloride (CAS: 59104-19-7) is a specialized
amidine intermediate used primarily in the synthesis of antiparasitic agents and serine protease
inhibitors.[1] Chemically, it consists of a lipophilic 4-chlorophenoxy tail coupled to a hydrophilic
acetamidine headgroup, stabilized as a hydrochloride salt.

This guide addresses a critical formulation challenge: the compound exhibits "sparing solubility"
in aqueous media despite its ionic nature, a property driven by high crystal lattice energy and
the lipophilicity of the chlorophenoxy moiety. Accurate solubility profiling is essential for its use
as a reaction intermediate or in biological assay formulation.

Compound Identity Profile
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Property Detail

2-(4-Chlorophenoxy)ethanimidamide
IUPAC Name
hydrochloride

4-Chlorophenoxyacetamidine HCI; 2-(4-
Common Synonyms o
Chlorophenoxy)acetamidine HCI

CAS Number 59104-19-7 (HCI salt); 98490-62-1 (Free base)

CsHoCIN20[2][3][41[5][6]1[71[8][9] - HCI
Molecular Formula

(CsH10CI2N20)
Molecular Weight 221.08 g/mol
Melting Point 185-187 °C (Decomposes)
pKa (Calculated) ~11.5 (Amidine group)

Physicochemical Solubility Landscape

The solubility of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride is governed by the
competition between the solvation energy of the amidinium cation and the lattice energy of the
crystal structure. The high melting point (185-187 °C) indicates strong intermolecular forces
(hydrogen bonding and 1t-stacking), which resists dissolution in cold water.

Quantitative Solubility Data (Experimental & Predicted)

Note: Values categorized as "Predicted" are derived from QSPR models based on XLogP3 of

3.26 and general amidine salt behavior.
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Solvent System

Solubility

Classification

Estimated Conc.

(25°C)

Mechanistic Insight

Water (pH 7.0)

Sparingly Soluble

1-10 mg/mL

High lattice energy
limits dissolution

despite ionization.

Water (Hot, >60°C)

Soluble

> 50 mg/mL

Thermal energy
overcomes lattice
enthalpy; risk of
hydrolysis.

0.1 M HCI

Soluble

> 20 mg/mL

Common ion effect is
negligible compared
to full protonation

stability.

Methanol / Ethanol

Soluble

> 30 mg/mL

Best solvents for
recrystallization;
disrupts H-bond

network.

DMSO

Freely Soluble

> 100 mg/mL

High dielectric
constant and dipolar
aprotic nature solvate
the cation well.

Diethyl Ether

Insoluble

< 0.1 mg/mL

Lack of polarity
prevents solvation of

the ionic salt.

Hexane

Insoluble

< 0.01 mg/mL

Completely
incompatible with ionic

species.

pH-Dependent Solubility Logic

The amidine group is a strong base. In aqueous solution, the equilibrium exists between the

protonated amidinium ion (soluble) and the neutral free base (insoluble).
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e pH < 10: The compound exists predominantly as the cationic species (

). Solubility is determined by the
of the hydrochloride salt.

e pH > 11: Deprotonation occurs, yielding the free base 2-(4-chlorophenoxy)ethanimidamide.
This neutral species has high lipophilicity (LogP ~1.6) and will precipitate rapidly from
agueous solution.

Dissolution (Ksp)
Water/Acid
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Deprotonation

Solid Salt
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Click to download full resolution via product page

Figure 1: Solubility equilibrium showing the transition from soluble salt to insoluble free base at
high pH.

Experimental Protocols for Validation

Due to the "sparingly soluble" nature of this specific salt, standard visual solubility tests are
insufficient. The following protocols ensure rigorous data generation for formulation files.

Protocol A: Saturation Shake-Flask Method
(Thermodynamic Solubility)

Objective: Determine the absolute solubility limit in a specific solvent at equilibrium.

o Preparation: Weigh excess solid (~50 mg) of 2-(4-Chlorophenoxy)ethanimidamide HCI into a
4 mL glass vial.

e Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).
o Equilibration:

o Seal vial and agitate at 25°C for 24 hours using a rotary shaker.
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o Critical Step: Check pH after 1 hour. If pH has drifted >0.2 units due to dissolved salt,
readjust.

o Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 um PVDF filter
(pre-saturated).

» Quantification: Dilute the supernatant 1:100 with mobile phase and analyze via HPLC-UV
(254 nm).

o Calculation:

Protocol B: Potentiometric pKa Determination

Objective: Confirm the ionization state to predict pH-dependent precipitation.
e System: Use an autotitrator (e.g., Sirius T3).

o Sample: Dissolve ~1 mg of compound in a co-solvent mixture (e.g., 30% Methanol/Water) if
water solubility is too low.

e Titration: Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH.

e Analysis: The Yasuda-Shedlovsky extrapolation is used to determine aqueous pKa from the
co-solvent data.

o Expected Result: A single inflection point around pH 11.0-11.5 (amidine proton).

Synthesis & Structural Context

Understanding the synthesis aids in identifying impurities (like the nitrile precursor) that may
alter solubility profiles. The compound is typically synthesized via the Pinner Reaction.
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Figure 2: Synthetic pathway.[10] Note that the nitrile intermediate is highly insoluble in water; its
presence as an impurity will cause turbidity in solubility tests.

References

o National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 2794191, 2-(4-Chlorophenoxy)ethylamine (Structural analog reference). Retrieved from
[Link]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1316804?utm_src=pdf-body-img
https://patents.google.com/patent/CN109776301B/en
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Chlorophenoxy_ethylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

« University of Glasgow (1946).The Preparation and Biological Properties of Certain Amidine
Salts. (Historical context on sparingly soluble amidine hydrochlorides).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1316804?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Chlorophenoxy_ethylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Chlorophenoxy_ethylamine
https://www.alfa-chemistry.com/cas_98489-97-5.htm
https://kemcal.com/product/k311156/
http://www.thegoodscentscompany.com/data/rw1299091.html
https://www.amerigoscientific.com/2-4-chlorobenzoyl-33-dimethylthioacrylonitrile-item-353111.html
https://www.amerigoscientific.com/2-4-chlorobenzoyl-33-dimethylthioacrylonitrile-item-353111.html
https://www.echemi.com/produce/pr22072935241-2-4-chlorophenoxyethanimidamide-hydrochloride.html
https://fluorochem.co.uk/product/F061472/
https://www.atsdr.cdc.gov/toxprofiles/tp210-c4.pdf
https://eureka.patsnap.com/patent-CN113816838A
https://eureka.patsnap.com/patent-CN113816838A
https://patents.google.com/patent/CN109776301B/en
https://patents.google.com/patent/CN109776301B/en
https://www.benchchem.com/product/b1316804#2-4-chlorophenoxy-ethanimidamide-hydrochloride-solubility-data
https://www.benchchem.com/product/b1316804#2-4-chlorophenoxy-ethanimidamide-hydrochloride-solubility-data
https://www.benchchem.com/product/b1316804#2-4-chlorophenoxy-ethanimidamide-hydrochloride-solubility-data
https://www.benchchem.com/product/b1316804#2-4-chlorophenoxy-ethanimidamide-hydrochloride-solubility-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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